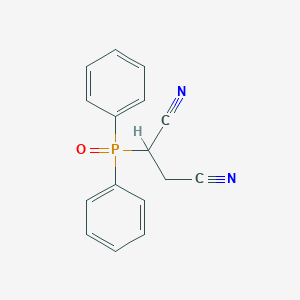

2-(Diphenylphosphoryl)butanedinitrile

Description

The phosphoryl moiety (P=O) introduces strong electron-withdrawing characteristics, which significantly influence the compound’s electronic structure and reactivity. This functional group combination suggests applications in coordination chemistry (as a ligand) or as a precursor in cycloaddition reactions due to the nitrile groups’ propensity for nucleophilic interactions.

Properties

CAS No. |

922729-84-8 |

|---|---|

Molecular Formula |

C16H13N2OP |

Molecular Weight |

280.26 g/mol |

IUPAC Name |

2-diphenylphosphorylbutanedinitrile |

InChI |

InChI=1S/C16H13N2OP/c17-12-11-16(13-18)20(19,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11H2 |

InChI Key |

YYRAJEJOFSOATQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(CC#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphoryl)succinonitrile typically involves the reaction of diphenylphosphoryl chloride with succinonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Ph2P(O)Cl+NCCH2CH2CN→Ph2P(O)CH(CN)CH2CN

Common bases used in this reaction include triethylamine or pyridine, which help to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of 2-(Diphenylphosphoryl)succinonitrile may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve continuous flow reactors to enhance efficiency and control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphoryl)succinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the nitrile groups to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of diphenylphosphine oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted phosphine derivatives.

Scientific Research Applications

2-(Diphenylphosphoryl)succinonitrile has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphoryl)succinonitrile involves its ability to participate in various chemical reactions due to the presence of the diphenylphosphoryl group. This group can act as an electrophile or nucleophile, depending on the reaction conditions. The nitrile groups also provide sites for further functionalization, making the compound versatile in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 2-(Diphenylphosphoryl)butanedinitrile with structurally related butanedinitrile derivatives:

Key Observations:

- Diphenylphosphoryl Group: Introduces steric bulk and polarizability, enhancing thermal stability and reducing solubility in non-polar solvents compared to phenyl or methoxy analogs.

- Methoxyphenyl Group: The methoxy substituent (OCH₃) in 2-(2-Methoxyphenyl)butanedinitrile donates electron density via resonance, slightly activating the nitrile groups toward electrophilic reactions. This contrasts with the phosphoryl group’s electron-withdrawing nature.

- Phenyl Group: In 2-phenylbutanedinitrile, the phenyl ring provides minimal electronic perturbation, making the nitriles more reactive toward nucleophiles than the phosphoryl derivative.

Crystallographic and Physicochemical Properties

- Crystal Packing: 2-(2-Methoxyphenyl)butanedinitrile crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 12.393 Å, b = 5.405 Å, c = 15.216 Å, and β = 102.947° . The methoxy group participates in weak intermolecular interactions (e.g., C–H···O), influencing lattice stability.

- Solubility: Phosphoryl-containing compounds typically exhibit lower solubility in hydrocarbons but higher solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to phenyl or methoxy derivatives.

Computational Insights

For example:

- The phosphoryl group’s contribution to the HOMO-LUMO gap would differ markedly from methoxy or phenyl substituents, affecting redox behavior.

- Bond-length analysis might reveal elongation of C–CN bonds due to electron withdrawal by the phosphoryl group, as seen in similar systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.